molecular formula C5H11Cl2O3P B14332440 Dimethyl (2,3-dichloropropyl)phosphonate CAS No. 98137-34-9

Dimethyl (2,3-dichloropropyl)phosphonate

Cat. No.: B14332440
CAS No.: 98137-34-9
M. Wt: 221.02 g/mol
InChI Key: AZEDINUOGROHGT-UHFFFAOYSA-N
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Description

Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.

    Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl ethylphosphonate
  • Dimethyl phenylphosphonate

Uniqueness

Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.

Properties

CAS No.

98137-34-9

Molecular Formula

C5H11Cl2O3P

Molecular Weight

221.02 g/mol

IUPAC Name

1,2-dichloro-3-dimethoxyphosphorylpropane

InChI

InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3

InChI Key

AZEDINUOGROHGT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(CCl)Cl)OC

Origin of Product

United States

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